molecular formula C16H18N2O4 B14873228 3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

Cat. No.: B14873228
M. Wt: 302.32 g/mol
InChI Key: ZOUPKFKNSFNOFR-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and therapeutic potential. This compound features a benzamide core substituted with a 3,5-dimethoxy group and a tetrahydrobenzo[c]isoxazol-3-yl moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit GABA uptake, resulting in anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to cross the blood-brain barrier and exhibit anticonvulsant activity sets it apart from other similar compounds .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

3,5-dimethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C16H18N2O4/c1-20-11-7-10(8-12(9-11)21-2)15(19)17-16-13-5-3-4-6-14(13)18-22-16/h7-9H,3-6H2,1-2H3,(H,17,19)

InChI Key

ZOUPKFKNSFNOFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C3CCCCC3=NO2)OC

Origin of Product

United States

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